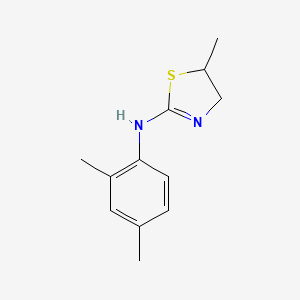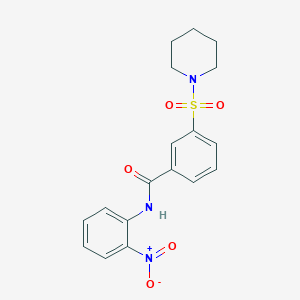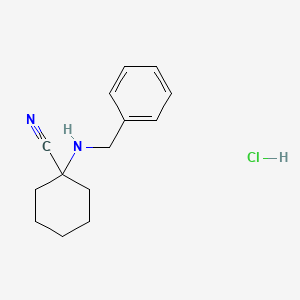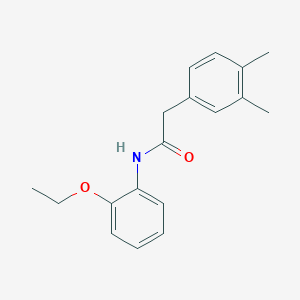
N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine, also known as DMPT, is a chemical compound that has attracted significant research interest due to its potential applications in various fields, including agriculture, aquaculture, and medicine. DMPT is a synthetic compound that belongs to the class of thiazole derivatives and is characterized by its unique chemical structure, which confers specific properties and functions.
科学的研究の応用
N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been extensively studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been shown to improve feed intake and growth performance in livestock, such as pigs and chickens. N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine acts as a feed attractant, stimulating the appetite of animals and promoting nutrient absorption. In aquaculture, N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been used as a feed additive for fish and shrimp, improving their growth and survival rates. N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine also enhances the flavor and aroma of seafood, making it more appealing to consumers.
In medicine, N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been investigated for its potential as a drug candidate for various conditions, including cancer, inflammation, and neurological disorders. N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been shown to possess anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases, such as rheumatoid arthritis. N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine also exhibits anticancer activity, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Moreover, N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been reported to have neuroprotective effects, preventing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is not fully understood, but it is believed to involve multiple pathways and targets. In livestock, N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine acts as a feed attractant, stimulating the olfactory receptors in the nasal cavity and promoting the release of hunger hormones, such as ghrelin. N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine also increases the expression of genes involved in nutrient absorption and metabolism, such as glucose transporters and lipogenic enzymes.
In aquaculture, N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine acts as a pheromone, stimulating the olfactory receptors in fish and shrimp and promoting feeding behavior. N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine also enhances the secretion of digestive enzymes and improves the absorption of nutrients, leading to improved growth and survival rates.
In medicine, N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been shown to modulate various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine inhibits the activation of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces oxidative stress by increasing the expression of antioxidant enzymes, such as superoxide dismutase and catalase. N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. Moreover, N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been shown to protect neurons from oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the JNK pathway.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been shown to have various biochemical and physiological effects, depending on the dose and duration of exposure. In livestock, N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine improves feed intake and growth performance by increasing the expression of genes involved in nutrient absorption and metabolism. N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine also enhances the immune response and reduces the incidence of diseases, such as diarrhea and respiratory infections.
In aquaculture, N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine improves growth and survival rates by enhancing the secretion of digestive enzymes and improving the absorption of nutrients. N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine also enhances the flavor and aroma of seafood, making it more appealing to consumers.
In medicine, N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine exhibits anti-inflammatory, antioxidant, and anticancer effects by modulating various signaling pathways and targets. N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine also protects neurons from oxidative stress and inflammation, improving cognitive function and preventing neurodegeneration.
実験室実験の利点と制限
N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has several advantages for lab experiments, including its stability, solubility, and specificity. N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is stable under various conditions and can be easily dissolved in water or organic solvents. N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine also exhibits specific effects on various targets and pathways, making it a useful tool for studying specific biological processes.
However, N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine also has some limitations for lab experiments, including its toxicity, variability, and cost. N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine can be toxic at high doses and may exhibit variable effects depending on the species and strain used. N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is also relatively expensive compared to other chemicals and may not be readily available in some regions.
将来の方向性
There are several future directions for research on N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine, including its potential applications in other fields, such as environmental remediation and biotechnology. N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been shown to have potential as a bioremediation agent, degrading pollutants in soil and water. N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine also has potential as a biocatalyst, catalyzing specific chemical reactions in vitro and in vivo.
Moreover, further research is needed to elucidate the mechanism of action of N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine and its specific targets and pathways. This may lead to the development of more specific and effective drugs for various conditions, such as cancer and neurodegenerative diseases. Finally, more research is needed to assess the safety and efficacy of N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine in humans, as well as its potential interactions with other drugs and chemicals.
合成法
The synthesis of N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine involves a series of chemical reactions that require specific reagents and conditions. One of the most common methods used to synthesize N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is the reaction between 2,4-dimethylthiazole and methylamine in the presence of a catalyst, such as palladium on carbon or Raney nickel. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine. Other methods involve the use of different starting materials and catalysts, but the basic principle remains the same.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-8-4-5-11(9(2)6-8)14-12-13-7-10(3)15-12/h4-6,10H,7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEPGSQSOWIZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)NC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dimethyl [5-(dimethylamino)-2,4-pentadien-1-ylidene]malonate](/img/structure/B4925422.png)


![17-(4-acetylphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4925434.png)
![N-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B4925439.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide](/img/structure/B4925443.png)
![2-[3-(3-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B4925447.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B4925449.png)
![5-[2-(3-bromobenzoyl)hydrazino]-5-oxopentanoic acid](/img/structure/B4925455.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B4925466.png)


![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3,5-dichlorophenyl)benzamide](/img/structure/B4925479.png)